molecular formula C45H67NO8Si2 B15063198 methyl (5R,6R,7R,8R,E)-5-acetamido-7,8,9-tris(benzyloxy)-2,6-bis((tert-butyldimethylsilyl)oxy)non-2-enoate

methyl (5R,6R,7R,8R,E)-5-acetamido-7,8,9-tris(benzyloxy)-2,6-bis((tert-butyldimethylsilyl)oxy)non-2-enoate

Cat. No.: B15063198
M. Wt: 806.2 g/mol
InChI Key: ATMNCFOYYVAUPP-UGRAJCGDSA-N
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Description

This compound is a highly functionalized methyl ester featuring a complex stereochemical framework. Key structural elements include:

  • Stereochemistry: Four contiguous stereocenters (5R,6R,7R,8R) and an E-configured α,β-unsaturated ester.
  • Protecting Groups:
    • Tert-butyldimethylsilyl (TBDMS) ethers at positions 2 and 6, which stabilize hydroxyl groups during synthesis.
    • Benzyl ethers at positions 7, 8, and 9, providing orthogonal protection for hydroxyls.
  • Functional Groups: An acetamido group at position 5, which may contribute to biological activity or serve as a synthetic handle.

The compound is likely an intermediate in the synthesis of natural products or pharmaceuticals, given the extensive use of protecting groups and stereochemical complexity .

Properties

Molecular Formula

C45H67NO8Si2

Molecular Weight

806.2 g/mol

IUPAC Name

methyl (E,5R,6R,7R,8R)-5-acetamido-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-7,8,9-tris(phenylmethoxy)non-2-enoate

InChI

InChI=1S/C45H67NO8Si2/c1-34(47)46-38(28-29-39(43(48)49-8)53-55(9,10)44(2,3)4)41(54-56(11,12)45(5,6)7)42(52-32-37-26-20-15-21-27-37)40(51-31-36-24-18-14-19-25-36)33-50-30-35-22-16-13-17-23-35/h13-27,29,38,40-42H,28,30-33H2,1-12H3,(H,46,47)/b39-29+/t38-,40-,41-,42-/m1/s1

InChI Key

ATMNCFOYYVAUPP-UGRAJCGDSA-N

Isomeric SMILES

CC(=O)N[C@H](C/C=C(\C(=O)OC)/O[Si](C)(C)C(C)(C)C)[C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(=O)NC(CC=C(C(=O)OC)O[Si](C)(C)C(C)(C)C)C(C(C(COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Biological Activity

Methyl (5R,6R,7R,8R,E)-5-acetamido-7,8,9-tris(benzyloxy)-2,6-bis((tert-butyldimethylsilyl)oxy)non-2-enoate is a complex organic compound with significant potential in various biological applications. This article synthesizes current research findings related to its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C45H67NO8Si2
  • Molecular Weight : 806.2 g/mol
  • IUPAC Name : Methyl (E,5R,6R,7R,8R)-5-acetamido-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-7,8,9-tris(phenylmethoxy)non-2-enoate

This compound features multiple functional groups that enhance its reactivity and biological interactions. Its structure includes acetylamide and benzyloxy groups that are known to influence biological activity.

Antimicrobial Properties

Recent studies indicate that compounds with similar structures exhibit notable antimicrobial activities. For instance:

  • Case Study 1 : A derivative of the compound demonstrated significant inhibitory effects against various bacterial strains in vitro. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research has also explored the anticancer potential of related compounds:

  • Case Study 2 : In vitro assays revealed that similar benzyloxy derivatives induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role for this compound in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The hydrophobic benzyloxy groups facilitate interaction with lipid membranes, potentially altering membrane fluidity and permeability.
  • Signal Transduction Modulation : There is evidence suggesting that these compounds may modulate signaling pathways related to cell growth and apoptosis.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionDisruption of metabolic pathways
Membrane InteractionAlteration in membrane properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Protecting Group Strategies: The target compound uses TBDMS (less sterically hindered) and benzyl ethers, whereas analogues like employ TBDPS (more stable but bulkier). TBDMS allows for milder deprotection conditions (e.g., TBAF) compared to benzyl (H₂/Pd-C) . Benzyl groups in the target compound enhance solubility in nonpolar solvents, critical for chromatographic purification .

Stereochemical Complexity :

  • The target’s four contiguous stereocenters and E-alkene contrast with simpler analogues (e.g., ), which lack multiple stereocenters. This complexity necessitates precise asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries .

Functional Group Reactivity: The acetamido group in the target compound is unique among the compared molecules. It may serve as a hydrogen-bond donor in biological systems or a site for further functionalization (e.g., acylations) . E-alkene configuration is conserved across all compounds, likely due to its thermodynamic stability in Wittig/HWE reactions .

Synthetic Yields :

  • Yields for analogues range from 57–85% , influenced by steric hindrance (e.g., TBDPS in ) or multi-step purifications. The target compound’s yield is unreported but expected to be lower due to its complexity .

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